Diethyl({2-[(2-methylpropyl)amino]ethyl})amine
Description
Diethyl({2-[(2-methylpropyl)amino]ethyl})amine (CAS: 50342-06-8) is a tertiary amine with the molecular formula C₁₀H₂₄N₂ and a molecular weight of 172.31 g/mol . Its structure comprises a central ethylenediamine backbone substituted with diethyl and 2-methylpropyl (isobutyl) groups. This compound is primarily utilized in research and development contexts, particularly as a precursor or intermediate in organic synthesis. Limited physicochemical data are available, but its stability under standard storage conditions is inferred from safety documentation . Notably, its hazard profile remains unspecified in public records, though precautionary handling (e.g., avoiding strong acids, bases, and oxidizing agents) is advised based on analogous amines .
Properties
IUPAC Name |
N',N'-diethyl-N-(2-methylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-5-12(6-2)8-7-11-9-10(3)4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJRIMQQJHWOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({2-[(2-methylpropyl)amino]ethyl})amine typically involves the reaction of diethylamine with 2-(2-methylpropylamino)ethyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-[(2-methylpropyl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Pharmaceutical Applications
Diethyl({2-[(2-methylpropyl)amino]ethyl})amine can be used as a building block in drug synthesis.
Interactions with Biological Systems
Studies on the interactions of this compound with biological systems are essential for understanding its pharmacological profile. Interaction studies typically focus on various aspects.
Other potential applications
- Epoxy resins: Diethylenetriamine (DETA), a compound similar to this compound, is used as a common curing agent for epoxy resins in epoxy adhesives and other thermosets . It is N-alkylated upon reaction with epoxide groups, forming crosslinks .
- Coordination chemistry: Similar amines can serve as a tridentate ligand, forming complexes .
- Oil industry: Like some related amines, it is used in the oil industry for the extraction of acid gas .
- Explosives: Like ethylenediamine, DETA can also be used to sensitize nitromethane, making a liquid explosive compound similar to PLX .
- Rocket fuels: Mixed with unsymmetrical dimethylhydrazine it was used as Hydyne, a propellant for liquid-fuel rockets .
- Countermine systems: DETA has been evaluated for use in the Countermine System under development by the U.S. Office of Naval Research, where it would be used to ignite and consume the explosive fill of land mines in beach and surf zones .
Mechanism of Action
The mechanism of action of Diethyl({2-[(2-methylpropyl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following section evaluates Diethyl({2-[(2-methylpropyl)amino]ethyl})amine against structurally and functionally related amines, emphasizing molecular features, synthesis, applications, and safety.
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Amines
| Compound Name | CAS | Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | 50342-06-8 | C₁₀H₂₄N₂ | 172.31 | Diethyl, 2-methylpropyl |
| (2-Aminopropyl)diethylamine | 14642-66-1 | C₇H₁₈N₂ | 130.23 | Diethyl, aminopropyl |
| 1-(2-Methylphenyl)ethylamine | 1019579-25-9 | C₁₃H₂₁N | 191.32 | 2-Methylphenyl, 2-methylpropyl |
| Dimethyl(2-methyl-2-{[(2-methylcyclohexyl)amino]methyl}propyl)amine | N/A | C₁₄H₃₀N₂ | 226.40 | Dimethyl, 2-methylcyclohexyl |
- Branched vs.
- Steric Effects: The cyclohexyl group in dimethyl(2-methyl-2-{[(2-methylcyclohexyl)amino]methyl}propyl)amine introduces significant steric bulk, likely reducing reactivity compared to the more linear structure of this compound .
Table 2: Hazard Classifications of Related Amines
| Compound Name | GHS Classification (EU-CLP) | Signal Word | Precautionary Measures |
|---|---|---|---|
| This compound | Not specified | Precaution | Avoid acids, bases, oxidizers |
| Methyl(2-methylpropyl)amine | Acute Toxicity (Cat. 4: oral, dermal, inhalation) | Warning | Use PPE; ventilate workspace |
| 1-(4-Chlorophenyl)ethylamine | Not available | N/A | Handle as toxic (structural inference) |
- Toxicity: Methyl(2-methylpropyl)amine (a structural analog) is classified as acutely toxic (Category 4) across multiple exposure routes, suggesting this compound may require similar precautions despite lacking explicit hazard data .
- Handling : All compounds should be stored away from incompatible materials (e.g., strong acids) and handled under controlled conditions by trained personnel .
Biological Activity
Diethyl({2-[(2-methylpropyl)amino]ethyl})amine is an organic compound that exhibits significant biological activity, particularly in pharmacology and medicinal chemistry. This article delves into its structure, biological interactions, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
This compound features a branched chain with a diethylamino group and a secondary amine functionality. The structural uniqueness of this compound contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Compounds with similar structures often exhibit properties such as:
- Enzyme inhibition
- Alteration of receptor activities
- Effects on cellular signaling pathways
The mechanisms through which this compound exerts its effects include:
- Binding to Enzymes : The compound can inhibit specific enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, leading to altered physiological responses.
- Chemical Reactions : It participates in various chemical reactions such as oxidation and substitution, which can modify its biological activity.
Inhibition Studies
Research has demonstrated that this compound can inhibit lysosomal phospholipase A2 (LPLA2), an enzyme involved in lipid metabolism. Inhibition of LPLA2 has been correlated with the development of phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes .
Toxicological Assessments
Toxicological studies have indicated that while this compound exhibits some degree of toxicity at high concentrations, it shows potential for safe use in controlled environments. For instance, in vitro studies assessing genotoxicity revealed minimal effects at lower doses .
Comparative Analysis with Related Compounds
The following table summarizes the properties and applications of this compound compared to related compounds:
| Compound Name | Structure | Notable Properties | Applications |
|---|---|---|---|
| Diethylamine | (C₂H₅)₂NH | Used in organic synthesis; irritant | Industrial applications |
| Methyldiethanolamine | CH₃N(C₂H₄OH)₂ | Sweetening agent | Food industry |
| N,N-Diethylethanolamine | C₄H₁₁N | Gas treatment | Environmental applications |
| This compound | C₁₀H₂₃N | Enzyme inhibitor; receptor modulator | Drug development |
Potential Applications
This compound has potential applications across various fields:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Diethyl({2-[(2-methylpropyl)amino]ethyl})amine to achieve high purity yields?
- Methodological Answer :
-
Reductive Amination : React 2-[(2-methylpropyl)amino]ethylamine with diethyl ketone or aldehyde derivatives in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen with Pd/C). Optimize pH (6-7) and temperature (25-50°C) to favor selective amine formation .
-
Alkylation : Use diethylamine and a halogenated precursor (e.g., 2-[(2-methylpropyl)amino]ethyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile). Monitor reaction progress via TLC or GC-MS to minimize byproducts .
-
Purification : Employ fractional distillation (for volatile intermediates) or reverse-phase HPLC with acetonitrile/water gradients to isolate the product (>95% purity) .
Table 1 : Comparison of Synthetic Routes
Method Yield (%) Purity (%) Key Challenges Reductive Amination 65–75 90–95 Over-reduction side reactions Alkylation 70–85 85–92 Halogenated byproduct removal
Q. How should researchers mitigate risks associated with handling this compound given its potential toxicity?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to limit inhalation risks (acute toxicity: Category 4 for oral/dermal/inhalation) .
- Incompatibility Management : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, H₂O₂) to prevent hazardous reactions .
Q. What analytical techniques are optimal for characterizing this tertiary amine's structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substituent integration (e.g., diethyl groups at δ 1.0–1.5 ppm, isobutyl protons at δ 0.8–1.2 ppm) .
- HPLC-UV/MS : C18 column with 0.1% TFA in mobile phase; monitor λ = 254 nm for amine detection. Use ESI-MS for molecular ion validation (expected [M+H]⁺ ~215 m/z) .
- Elemental Analysis : Verify C/N ratios (theoretical: C 67.9%, H 12.4%, N 12.9%) to assess purity .
Advanced Research Questions
Q. How does the steric environment of the tertiary amine influence its reactivity in catalytic or coordination chemistry?
- Methodological Answer :
-
Steric Hindrance Analysis : Compare reaction rates with bulkier vs. smaller amines in model reactions (e.g., Pd-catalyzed cross-coupling). Use X-ray crystallography (as in ) to determine bond angles and spatial constraints .
-
Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict nucleophilicity. Correlate with experimental kinetic data .
Table 2 : Steric Parameters vs. Reactivity
Ligand Tolman Cone Angle (°) Reaction Rate (k, s⁻¹) Diethyl(...)amine 145–150 0.15 ± 0.02 Trimethylamine 118 0.45 ± 0.03
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use reference standards (e.g., ) to calibrate bioactivity assays (e.g., enzyme inhibition). Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare datasets from independent studies. Identify outliers due to impurities or assay interference .
Q. How can computational models predict this amine's behavior in novel reaction systems or biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor binding (e.g., GPCRs). Validate with SPR or ITC binding affinity data .
- Reactivity Prediction : Deploy AI-driven platforms (e.g., ’s synthesis planner, avoiding BenchChem content) to propose reaction pathways or byproduct profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
